N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
Description
Properties
CAS No. |
94022-17-0 |
|---|---|
Molecular Formula |
C28H56N4 |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
N'-[2-[2-[(E)-henicos-13-enyl]-4,5-dihydroimidazol-1-yl]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H56N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-31-25-27-32(28)26-24-30-23-22-29/h8-9,30H,2-7,10-27,29H2,1H3/b9-8+ |
InChI Key |
FHSANRAQFHKSOJ-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCCCCCCCCC1=NCCN1CCNCCN |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCCCCCC1=NCCN1CCNCCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazoline Intermediate
The imidazoline ring is typically synthesized by cyclization of an aminoalkyl amine with a suitable dicarbonyl or nitrile precursor. For the 13-henicosen-1-yl substituent, the long-chain alkyl amine or corresponding aldehyde is used as a starting material.
Step 1: Preparation of 13-Henicosen-1-yl amine or aldehyde
This involves functionalization of the long-chain hydrocarbon, often derived from natural fatty acids or olefins, by selective oxidation or amination at the terminal position.Step 2: Formation of the imidazoline ring
The aminoalkyl amine reacts with a nitrile or dicarbonyl compound under acidic or catalytic conditions to form the 4,5-dihydro-1H-imidazol-1-yl ring. This step requires controlled temperature and solvent conditions to favor cyclization.
Coupling with Ethylenediamine
The final step involves linking the imidazoline intermediate to ethylenediamine via an ethyl spacer:
- Method: Nucleophilic substitution or reductive amination reactions are employed to attach the ethylenediamine moiety to the imidazoline intermediate.
- Catalysts and Conditions:
- Catalysts such as metal oxides (e.g., molybdenum oxide, tungsten oxide, chromic oxide) have been reported effective in related amine syntheses, particularly for N-ethyl ethylenediamine derivatives, under high-pressure sealed reactor conditions at 30–100 °C and 5–30 kg/cm² pressure.
- Reaction times range from 2 to 12 hours, with optimal yields at 4–6 hours and around 50 °C.
- Post-reaction purification involves filtration, drying, and vacuum distillation to isolate the pure product.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkyl chain functionalization | Long-chain hydrocarbon → amine or aldehyde | 13-Henicosen-1-yl amine/aldehyde |
| 2 | Imidazoline ring formation | Aminoalkyl amine + nitrile/dicarbonyl, acid catalyst, controlled temp | 4,5-dihydro-1H-imidazol-1-yl intermediate |
| 3 | Coupling with ethylenediamine | Ethylenediamine, metal oxide catalyst, sealed autoclave, 30–100 °C, 5–30 kg/cm², 4–6 h | N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine |
Detailed Research Findings and Data
Catalytic Synthesis of N-Ethylethylenediamine Analogues
A patent (CN103288649A) describes a catalytic method for synthesizing N-ethyl ethylenediamine, a key subunit in the target compound, using ethylamine and ethylenimine in the presence of metal oxide catalysts under high pressure and moderate temperature. This method avoids environmentally harmful reagents and improves yield and purity.
| Parameter | Range/Value | Notes |
|---|---|---|
| Catalyst | Molybdenum oxide, tungsten oxide, chromic oxide | Metal oxides with high purity (99.999%) |
| Temperature | 30–100 °C | Optimal ~50 °C |
| Pressure | 5–30 kg/cm² | Optimal ~10 kg/cm² |
| Reaction time | 2–12 hours | Optimal 4–6 hours |
| Purification | Filtration, vacuum distillation | High purity product (>95%) |
This catalytic approach is adaptable for coupling the imidazoline intermediate with ethylenediamine derivatives, providing a scalable and cost-effective route.
Purity and Characterization
- The final compound is typically obtained with >99% assay purity.
- Characterization includes molecular weight confirmation (448.77 g/mol), NMR, and chromatographic purity.
- Storage and handling require sealed, dry conditions at 2–8 °C to maintain stability.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Alkyl chain functionalization | Selective oxidation/amination | Long-chain hydrocarbons, oxidants, amination agents | Access to long-chain amine precursors | Control of regioselectivity |
| Imidazoline ring synthesis | Cyclization with nitriles/dicarbonyls | Acid catalyst, controlled temp | Efficient ring closure | Side reactions, purity control |
| Coupling with ethylenediamine | Catalytic amination in autoclave | Ethylenediamine, metal oxide catalyst, 30–100 °C, high pressure | High yield, environmentally friendly | Requires specialized equipment |
| Purification | Filtration, vacuum distillation | Standard lab equipment | High purity product | Removal of catalyst residues |
Chemical Reactions Analysis
N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring or the alkene chain are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is C28H56N4, with a molecular weight of approximately 448.77 g/mol. The compound features an imidazole ring, which is known for its biological significance and versatility in chemical reactions. The presence of the long-chain alkyl group (13-henicosen-1-yl) enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Anticancer Activity
Research has indicated that imidazole derivatives exhibit significant anticancer properties. A study focused on similar imidazole compounds demonstrated their ability to inhibit specific carbonic anhydrase isoforms associated with tumor progression. For instance, derivatives were tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation . The structural similarity of this compound suggests potential efficacy as an anticancer agent.
Table 1: Inhibitory Activity of Imidazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Panc-1 | 2.3 |
| Compound B | MCF-7 | 3.5 |
| Compound C | HT-29 | 4.0 |
| Compound D | A-549 | 5.0 |
Enzyme Inhibition
Imidazole compounds are known to act as enzyme inhibitors. The presence of the imidazole moiety in this compound could allow it to interact with various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme regulation is crucial .
Corrosion Inhibition
Imidazole derivatives have been explored as corrosion inhibitors due to their polar nature and ability to form protective films on metal surfaces. The unique structure of this compound may enhance its effectiveness in this role by providing a hydrophobic barrier while also allowing for interaction with metal ions .
Table 2: Corrosion Inhibition Efficiency of Imidazole Compounds
| Compound | Metal Type | Inhibition Efficiency (%) |
|---|---|---|
| Imidazole A | Steel | 85 |
| Imidazole B | Copper | 78 |
| N-Henicosene | Aluminum | 90 |
Drug Delivery Systems
The amphiphilic nature of this compound suggests its potential use in drug delivery systems. Its ability to form micelles or liposomes can be harnessed to encapsulate hydrophobic drugs, improving their solubility and bioavailability .
Case Studies
A notable case study involved the synthesis of a series of imidazole derivatives which were evaluated for their bioactivity against various targets. The results indicated that modifications on the imidazole ring significantly influenced their biological activity, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The long-chain alkene may also play a role in the compound’s biological activity by affecting its solubility and membrane permeability. The ethylenediamine moiety can form hydrogen bonds with biological molecules, further influencing the compound’s effects.
Comparison with Similar Compounds
Alkyl Chain Length and Hydrophobicity
- N-(2-(2-Tridecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)tetradecanamide (): Features a C13 alkyl chain (tridecyl) on the imidazoline ring and a C14 amide-linked chain. This compound is utilized as a corrosion inhibitor, where shorter chains enhance solubility in acidic media .
- N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide (): Contains a C17 alkyl chain (heptadecyl) and a C18 amide group. Its molecular weight (618.08 g/mol) and extended hydrophobic tail improve surface activity but reduce aqueous solubility compared to shorter-chain analogues .
- Target Compound : The 13-henicosen-1-yl group (C21) introduces greater hydrophobicity, likely enhancing micelle formation in surfactant applications. However, its solubility in polar solvents is expected to be lower than compounds with C13–C17 chains.
Functional Group Modifications
- Ethylenediamine vs. Amide Linkages : Unlike the amide-linked compounds in –11, the target compound retains a free ethylenediamine group, enabling coordination with metal ions or participation in further derivatization reactions .
- Imidazoline vs. Imidazole : Saturated imidazoline rings (as in the target compound) exhibit reduced aromaticity compared to imidazole derivatives (e.g., ), altering electronic properties and reactivity.
Key Reactions
- Nucleophilic Substitution : Similar to and , the target compound may be synthesized via nucleophilic aromatic substitution (SNAr) or alkylation of ethylenediamine with imidazoline precursors .
- Condensation Reactions : and highlight refluxing ethylenediamine with carbonyl-containing intermediates to form imidazoline-ethylenediamine linkages, a plausible route for the target compound .
Yield and Purity Considerations
- Longer alkyl chains (e.g., C21) may reduce reaction yields due to steric hindrance during cyclization, as observed in for C17–C20 analogues (yields ~50–92%) .
- Purification challenges (e.g., crystallization) are anticipated for the target compound, akin to the high-melting-point derivatives in (m.p. 185–267°C) .
Physicochemical Properties
Table 1: Comparative Properties of Imidazoline-Ethylenediamine Derivatives
*Estimated based on structural similarity.
†Approximated from .
Spectroscopic Characterization
- IR Spectroscopy : The target compound is expected to show peaks at ~1650–1700 cm⁻¹ (C=N stretch of imidazoline) and ~3300 cm⁻¹ (N-H stretch of ethylenediamine), consistent with and .
- NMR : The ¹H-NMR spectrum should display signals for the ethylenediamine protons (δ 2.5–3.5 ppm) and imidazoline ring protons (δ 3.0–4.0 ppm), similar to compounds in .
Biological Activity
N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a complex organic compound notable for its unique structure, which includes a long-chain alkyl group and an imidazole moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C28H56N4, with a molecular weight of approximately 448.77 g/mol. The presence of the imidazole ring is significant as it contributes to the compound's biological activity through various mechanisms, including enzyme inhibition and receptor binding.
The biological activity of this compound is largely attributed to its imidazole structure, which is known for its roles in various biological processes:
- Enzyme Inhibition : Imidazole derivatives often act as inhibitors for enzymes involved in metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors, influencing physiological responses.
Interaction Studies
Research has focused on the interaction of this compound with biological targets such as enzymes and receptors. Techniques like molecular docking and surface plasmon resonance are commonly utilized to assess these interactions, providing insights into the mechanism of action and potential therapeutic applications.
Antileishmanial Activity
A study evaluated the antileishmanial activity of various imidazole derivatives, revealing that compounds structurally related to this compound exhibited significant activity against Leishmania species. The findings suggested that modifications in the alkyl chain length and functional groups could enhance efficacy against these parasitic infections.
Table 1: Antileishmanial Activity of Related Compounds
| Compound Name | Structure Features | LC50 (µM) | Activity |
|---|---|---|---|
| 9a | Catecholic derivative | 13 | High |
| 9b | Pyrogallolic derivative | 4 | Very High |
| Metronidazole | Standard drug | >1000 | Low |
The study indicated that compounds 9a and 9b showed superior activity compared to metronidazole, suggesting that structural modifications significantly influence biological activity.
Potential Applications
The unique structure of this compound may allow for diverse applications in pharmacology:
- Antimicrobial Agents : Given its potential antileishmanial activity, further exploration could lead to new treatments for leishmaniasis.
- Cancer Therapy : The ability to inhibit specific enzymes may position this compound as a candidate for cancer therapeutics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing ethylenediamine with imidazole precursors in polar aprotic solvents (e.g., dioxane or ethanol). For example, refluxing 4,5-dihydroimidazole derivatives with ethylenediamine at 80–100°C for 4–8 hours yields intermediates, which can be further functionalized with aliphatic chains (e.g., 13-henicosenyl groups) using alkylation or acylation steps .
- Key Parameters :
- Reaction Time : 4–8 hours (monitored by TLC).
- Purification : Crystallization from ethanol or dioxane (yields >90% in optimized conditions).
- Critical Note : Ensure anhydrous conditions to avoid hydrolysis of the imidazoline ring.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Analytical Workflow :
- Melting Point : Confirm consistency with literature values (e.g., 185–217°C for similar imidazoline derivatives) .
- Spectroscopy :
- IR : Look for characteristic imidazoline C=N stretches (~1650–1700 cm⁻¹) and aliphatic C-H stretches (2800–3000 cm⁻¹) .
- NMR : Key signals include δ 2.6–3.3 ppm (imidazoline ring protons), δ 1.2–1.5 ppm (aliphatic chain CH₂ groups), and δ 0.8–0.9 ppm (terminal CH₃) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z ~450–500 for C₂₆H₅₁N₃O derivatives) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in NMR data for imidazoline derivatives with long aliphatic chains?
- Issue : Overlapping aliphatic proton signals (δ 1.2–1.5 ppm) may obscure imidazoline ring protons.
- Solutions :
- Deuterated Solvent Selection : Use DMSO-d₆ to enhance resolution of polar functional groups .
- 2D NMR Techniques : Employ HSQC or COSY to differentiate coupled protons in the imidazoline ring .
- Temperature Variation : Conduct variable-temperature NMR to reduce signal broadening caused by conformational flexibility .
Q. How can molecular dynamics (MD) simulations be applied to study the interaction of this compound with lipid bilayers?
- Methodology :
- Force Field Selection : Use CHARMM36 or GROMOS for imidazoline and lipid parameters.
- System Setup : Embed the compound in a POPC bilayer and simulate for 100–200 ns to assess insertion depth and orientation .
- Key Metrics :
- Hydrogen Bonding : Frequency between imidazoline N-H and lipid phosphate groups.
- Diffusion Coefficients : Compare with experimental data (e.g., fluorescence quenching assays).
- Validation : Cross-reference with experimental membrane permeability assays .
Q. What in vivo models are suitable for evaluating the biological activity of this compound as a potential enzyme inhibitor?
- Experimental Design :
- Model Organisms : Use murine models for preliminary toxicity and bioavailability studies (dose range: 10–100 mg/kg).
- Assays :
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
- Pharmacokinetics : Track plasma half-life via LC-MS/MS (expected t₁/₂ ~4–6 hours for imidazoline derivatives) .
- Critical Consideration : Address solubility challenges by formulating the compound in DMSO-PBS mixtures (<0.1% DMSO for in vivo use) .
Key Research Challenges
- Synthetic Scalability : Long aliphatic chains (e.g., 13-henicosenyl) introduce steric hindrance, reducing reaction yields. Optimize alkylation steps using phase-transfer catalysts .
- Biological Specificity : Off-target interactions with non-polar enzymes (e.g., cytochrome P450) require structure-activity relationship (SAR) studies. Focus on modifying the ethylenediamine spacer to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
